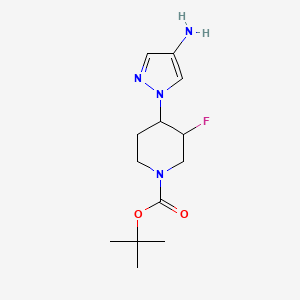

tert-butyl 4-(4-amino-1H-pyrazol-1-yl)-3-fluoropiperidine-1-carboxylate

Beschreibung

Eigenschaften

Molekularformel |

C13H21FN4O2 |

|---|---|

Molekulargewicht |

284.33 g/mol |

IUPAC-Name |

tert-butyl 4-(4-aminopyrazol-1-yl)-3-fluoropiperidine-1-carboxylate |

InChI |

InChI=1S/C13H21FN4O2/c1-13(2,3)20-12(19)17-5-4-11(10(14)8-17)18-7-9(15)6-16-18/h6-7,10-11H,4-5,8,15H2,1-3H3 |

InChI-Schlüssel |

KQTNGQNVMJOMCS-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)F)N2C=C(C=N2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von tert-Butyl-4-(4-Amino-1H-pyrazol-1-yl)-3-fluorpiperidin-1-carboxylat umfasst typischerweise mehrere Schritte. Eine gängige Methode beginnt mit der Herstellung von tert-Butyl-4-(4-Nitro-1H-pyrazol-1-yl)piperidin-1-carboxylat. Dieses Zwischenprodukt wird dann Reduktionsreaktionen unterzogen, um die Nitrogruppe in eine Aminogruppe umzuwandeln. Das Fluoratom kann durch nucleophile Substitutionsreaktionen unter Verwendung geeigneter Fluorierungsmittel eingeführt werden .

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann die Optimierung der Reaktionsbedingungen umfassen, um höhere Ausbeuten und Reinheit zu erreichen. Dazu gehört die Steuerung von Temperatur, Druck und Reaktionszeit sowie die Verwendung von Katalysatoren zur Steigerung der Reaktionsgeschwindigkeit. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz des Produktionsprozesses weiter verbessern.

Analyse Chemischer Reaktionen

Reaktionstypen: tert-Butyl-4-(4-Amino-1H-pyrazol-1-yl)-3-fluorpiperidin-1-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Aminogruppe kann oxidiert werden, um Nitroso- oder Nitroderivate zu bilden.

Reduktion: Die Nitrogruppe in Zwischenprodukten kann zu einer Aminogruppe reduziert werden.

Substitution: Das Fluoratom kann unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) in Gegenwart von Wasserstoffgas.

Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation der Aminogruppe zu Nitroso- oder Nitroderivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen anstelle des Fluoratoms einführen können.

Wissenschaftliche Forschungsanwendungen

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Antiviral Activity

Research has indicated that derivatives of pyrazole compounds, including tert-butyl 4-(4-amino-1H-pyrazol-1-yl)-3-fluoropiperidine-1-carboxylate, can inhibit viral replication. A study focused on the influenza A virus demonstrated that compounds targeting the viral RNA-dependent RNA polymerase (RdRP) showed significant antiviral effects. The structural features of this compound may enhance its binding affinity to the viral polymerase complex, potentially disrupting the replication cycle of the virus .

Anticancer Potential

The compound's ability to induce cytotoxicity in cancer cell lines has been explored. In vitro studies have shown that it can selectively reduce cell viability in various cancer types, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation pathways .

Case Study 1: Antiviral Efficacy

A study conducted on pyrazole derivatives highlighted the effectiveness of tert-butyl 4-(4-amino-1H-pyrazol-1-yl)-3-fluoropiperidine-1-carboxylate against influenza viruses. The compound was tested for its ability to inhibit viral polymerase activity, resulting in a notable decrease in viral load in infected cell cultures. The IC50 value was determined to be around 5 μM, indicating strong antiviral potential .

Case Study 2: Anticancer Activity

In another investigation, this compound was evaluated for its cytotoxic effects on HeLa cells. At concentrations of 50 µM, it exhibited a significant reduction in cell viability (approximately 70%) compared to untreated controls. The study suggested that the compound induces apoptosis through the activation of caspase pathways, making it a promising candidate for further development as an anticancer agent .

Research Findings

The biological activity of tert-butyl 4-(4-amino-1H-pyrazol-1-yl)-3-fluoropiperidine-1-carboxylate is underpinned by its structural characteristics:

- Fluorine Substitution : Enhances lipophilicity and binding affinity to target proteins.

- Pyrazole Moiety : Contributes to the compound's interaction with enzymes involved in viral replication and cancer cell proliferation.

Summary Table of Biological Activities

Wirkmechanismus

The mechanism of action of tert-butyl 4-(4-amino-1H-pyrazol-1-yl)-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group and the fluorine atom play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Piperidine and tert-Butyl Carboxylate Moieties

(i) tert-Butyl 4-(3-chloro-2-nitro-anilino)piperidine-1-carboxylate

- Key Differences: This compound () substitutes the 4-amino-pyrazole and fluorine in the target molecule with a 3-chloro-2-nitro-anilino group.

- Implications: The nitro and chloro groups increase steric bulk and electron-withdrawing effects, which may reduce solubility compared to the amino-pyrazole group. The absence of fluorine could decrease metabolic stability .

(ii) tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate

- Key Differences: This analogue () replaces the 4-amino-pyrazole with a pyridin-3-yl group and lacks fluorine.

- The compound’s physical state (light yellow solid) contrasts with the target compound’s unrecorded appearance, suggesting differences in crystallinity .

Pyrazole-Containing Derivatives

(i) Pyrazolo[3,4-d]pyrimidinyl Derivatives

- Example: The compound in incorporates a pyrazolo[3,4-d]pyrimidinyl group and a fluorophenyl chromenone.

- Comparison: While the target compound’s pyrazole is simpler, the amino group may enhance hydrogen bonding. The fluorophenyl group in highlights the role of fluorine in modulating electronic properties, similar to the 3-fluoro substitution in the target molecule .

Piperazine vs. Piperidine Scaffolds

- Example : The piperazine derivative in includes chlorophenyl and fluorophenyl groups.

- The tert-butyl carboxylate group in both compounds suggests shared synthetic strategies for solubility modulation .

Physical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.